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Compound Name: Dregeoside A11

Cat. No.: B1158051 Get Quote

Disclaimer: The specific molecular mechanism of action for Dregeoside A11 has not been

extensively elucidated in publicly available scientific literature. This guide provides a

speculative mechanism based on the known biological activities of its source, Dregea volubilis,

and the established mechanisms of structurally related compounds. The information presented

herein is intended for research and drug development professionals as a framework for further

investigation.

Introduction
Dregeoside A11 is a pregnane glycoside isolated from the leaves of Dregea volubilis, a plant

with a history of use in traditional medicine.[1][2] While direct studies on Dregeoside A11 are

limited, extracts from Dregea volubilis have demonstrated a range of biological activities,

including anti-inflammatory, analgesic, antidiabetic, antioxidant, antimicrobial, and antitumor

effects.[3][4][5] Notably, other pregnane glycosides isolated from this plant have shown

significant cytotoxic activity against human cancer cell lines, suggesting a potential avenue for

oncological research.[2]

Speculated Mechanism of Action: Inhibition of
Na+/K+-ATPase
Based on the structural characteristics of Dregeoside A11 as a steroid glycoside, a primary

speculated mechanism of action is the inhibition of the α-subunit of the Na+/K+-ATPase pump.

This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium
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ions across the cell membrane.[6][7] This proposed mechanism is common to cardenolide

glycosides, a closely related class of compounds.[6][8]

The inhibition of Na+/K+-ATPase by a compound like Dregeoside A11 would lead to a

cascade of downstream cellular events:

Increased Intracellular Sodium: The primary effect is an accumulation of intracellular Na+

ions.[6]

Increased Intracellular Calcium: The altered sodium gradient inhibits the Na+/Ca2+

exchanger, leading to an increase in intracellular Ca2+ concentration.

Activation of Signaling Pathways: Elevated intracellular calcium can act as a second

messenger, activating various signaling pathways that can influence cell proliferation,

apoptosis, and differentiation. This can include the activation of Src kinase and the Ras-Raf-

MAP kinase pathway.[6]

Induction of Apoptosis: In cancer cells, the sustained disruption of ion homeostasis and

activation of stress-related signaling pathways can lead to the induction of apoptosis.

This speculative pathway is illustrated in the following diagram:
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Caption: Speculative signaling pathway of Dregeoside A11.

Quantitative Data
Currently, there is no publicly available quantitative data, such as IC50 values for Na+/K+-

ATPase inhibition or specific cancer cell lines, for Dregeoside A11. The following table

summarizes the known biological activities of extracts from Dregea volubilis.

Extract/Compound Biological Activity Model System Reference

Ethanol extract of

leaves

Antibacterial,

Antidiabetic,

Antihyperlipidemic,

Antioxidative, Anti-

inflammatory,

Analgesic

In vitro and in vivo

(rats)
[3]

Methanol extract of

fruits

Antimicrobial,

Antioxidant, Antitumor

In vitro (bacteria),

DPPH assay,

Agrobacterium

tumefaciens

[4]

Essential oil and

extracts of leaves

Detoxification activity

against aflatoxin-

producing fungi

In vitro [5]

Aqueous methanol

extracts of leaves

Allelopathic (inhibitory

activity against

seedling growth)

Italian ryegrass and

cress
[9]

Pregnane glycosides

(not specified as

Dregeoside A11)

Cytotoxic

Human lung (A549)

and breast (MCF-7)

cancer cell lines

[2]

Experimental Protocols
Detailed experimental protocols for investigating the mechanism of action of Dregeoside A11
are not available in the current literature. However, based on the speculative mechanism, the

following established methodologies could be employed for future research.
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Na+/K+-ATPase Inhibition Assay
Objective: To determine if Dregeoside A11 directly inhibits the activity of Na+/K+-ATPase.

Methodology: A commercially available Na+/K+-ATPase activity assay kit can be used. This

assay typically involves incubating purified Na+/K+-ATPase with varying concentrations of

Dregeoside A11 in the presence of ATP. The enzymatic activity is measured by quantifying

the amount of inorganic phosphate released from ATP hydrolysis. Ouabain, a known

Na+/K+-ATPase inhibitor, would be used as a positive control.

Intracellular Ion Concentration Measurement
Objective: To measure changes in intracellular sodium and calcium concentrations upon

treatment with Dregeoside A11.

Methodology:

Sodium: Cells (e.g., a relevant cancer cell line) are loaded with a sodium-sensitive

fluorescent dye (e.g., Sodium Green or CoroNa Green). After treatment with Dregeoside
A11, changes in fluorescence intensity are measured using a fluorescence microscope or

plate reader.

Calcium: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or

Fluo-4 AM). Changes in fluorescence upon Dregeoside A11 treatment are monitored to

determine fluctuations in intracellular calcium levels.

Western Blot Analysis of Signaling Pathways
Objective: To investigate the activation of downstream signaling pathways.

Methodology: Cancer cells are treated with Dregeoside A11 for various time points. Cell

lysates are then collected and subjected to SDS-PAGE and transferred to a PVDF

membrane. The membranes are probed with primary antibodies against key signaling

proteins (e.g., phospho-Src, phospho-ERK, total Src, total ERK) to assess their activation

state.

Apoptosis Assays
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Objective: To determine if Dregeoside A11 induces apoptosis in cancer cells.

Methodology:

Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC

and PI and analyzed by flow cytometry to distinguish between viable, early apoptotic, late

apoptotic, and necrotic cells.

Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3,

caspase-7) can be measured using a colorimetric or fluorometric assay.

The workflow for these proposed experiments is visualized below:

Initial Screening

Cellular Mechanism

Na+/K+-ATPase
Inhibition Assay

Intracellular Ion
Concentration Measurement

([Na+], [Ca2+])

Cytotoxicity Assay
(e.g., MTT, CellTiter-Glo)

Signaling Pathway Analysis
(Western Blot)

Apoptosis Assays
(Annexin V, Caspase Activity)

Click to download full resolution via product page

Caption: Proposed experimental workflow for Dregeoside A11.
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Conclusion and Future Directions
The therapeutic potential of Dregeoside A11 remains largely unexplored. The speculative

mechanism of Na+/K+-ATPase inhibition provides a strong starting point for further

investigation, particularly in the context of oncology, given the demonstrated cytotoxicity of

related compounds from Dregea volubilis. Future research should focus on validating this

proposed mechanism through direct enzymatic and cellular assays. Elucidating the precise

molecular interactions and downstream signaling cascades will be critical in determining the

viability of Dregeoside A11 as a lead compound for drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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